2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide is an organic compound that features a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide typically involves the reaction of 2,4-dibromophenol with acetohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazide linkage. The reaction mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atoms can participate in halogen bonding, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide
- 2-(2,4-difluorophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide
- 2-(2,4-dimethylphenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide
Uniqueness
2-(2,4-dibromophenoxy)-N’-(1,3-dimethylbutylidene)acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H18Br2N2O2 |
---|---|
Molecular Weight |
406.11 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-[(E)-4-methylpentan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C14H18Br2N2O2/c1-9(2)6-10(3)17-18-14(19)8-20-13-5-4-11(15)7-12(13)16/h4-5,7,9H,6,8H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
JSVOJBCPKOEWOZ-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Br)Br)/C |
Canonical SMILES |
CC(C)CC(=NNC(=O)COC1=C(C=C(C=C1)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.